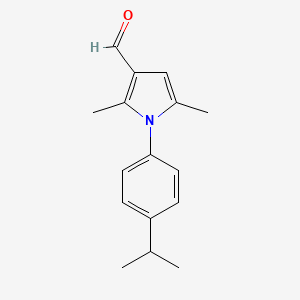
1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-isopropylphenyl)-ethanone” is related to your query . It has a molecular formula of C11H14O and a molecular weight of 162.2 . Another related compound is “4-Isopropylphenol”, an organic compound with the formula (CH3)2CHC6H4OH .
Synthesis Analysis
While specific synthesis methods for “1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde” were not found, there are methods for synthesizing related compounds. For instance, the preparation of isopropylphenols involves the alkylation of phenol and various cresols with propylene .
Applications De Recherche Scientifique
1. Chromatographic Separation of Enantiomers
The novel N-aryl-2,5-dimethylpyrrole-3-carbaldehydes, a group that includes compounds similar to 1-(4-isopropylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, have been used in studies focusing on the separation of enantiomers through chromatography. This research provides valuable insights into the physical characteristics and chemical behavior of these compounds, particularly regarding their racemization barriers and enantiomeric separation capabilities (Vorkapić-Furač et al., 1989).
2. Molecular Structure and Hydrogen Bonding
Another area of research involves understanding the molecular structure and hydrogen bonding patterns in derivatives of dimethylpyrrole, which are structurally related to the compound . Such studies contribute to a deeper understanding of the molecular geometry and intermolecular interactions, vital for designing compounds with specific properties (Senge & Smith, 2005).
3. Synthetic Approaches and Applications
Research has also been conducted on the synthesis of precursors for 4-phosphino-1H-pyrrole-3-carbaldehyde derivatives. Such compounds, including variants of this compound, have potential applications in the synthesis of chiral bidentate phosphine ligands, highlighting their significance in catalysis and organic synthesis (Smaliy et al., 2013).
4. NMR Spectroscopy and DFT Calculations
Studies involving nuclear magnetic resonance (NMR) spectroscopy and density functional theory (DFT) calculations have been applied to isomers of related compounds. These studies are critical for understanding the electronic structure and conformational preferences of such molecules, which is essential in rational drug design and material science (Afonin et al., 2009).
5. Computational Study on Pyrrole Derivatives
The pyrrole chalcone derivatives have been synthesized and characterized, including computational studies that correlate experimental data with theoretical predictions. This research is pivotal in understanding the chemical properties and potential applications of pyrrole-based compounds in various fields like medicinal chemistry and materials science (Singh et al., 2014).
Propriétés
IUPAC Name |
2,5-dimethyl-1-(4-propan-2-ylphenyl)pyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO/c1-11(2)14-5-7-16(8-6-14)17-12(3)9-15(10-18)13(17)4/h5-11H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDMHHKSGMABDFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(C)C)C)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
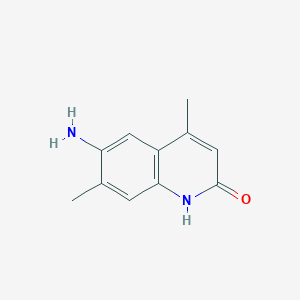
![2-(3-fluorobenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2658551.png)

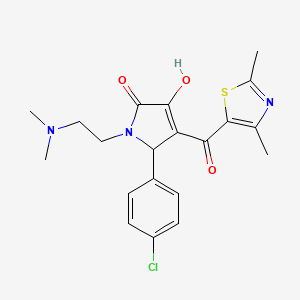
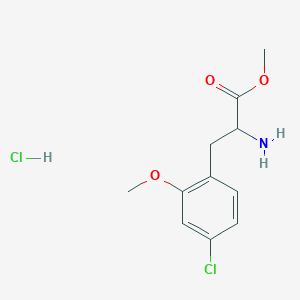
![3,9-dibenzyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2658555.png)
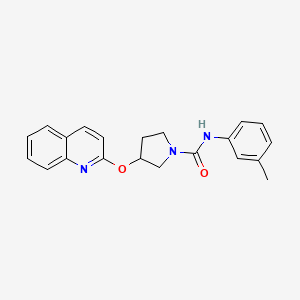
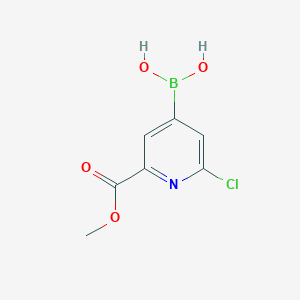
![3-benzyl-7-tert-butyl-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2658562.png)
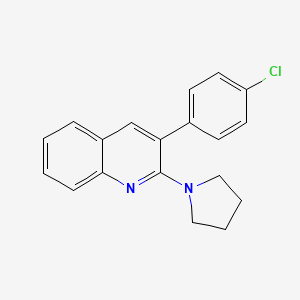
![2-[4-(Propan-2-ylsulfanyl)phenyl]-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2658564.png)

![Ethyl 6-acetyl-2-(4-benzoylbenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2658567.png)
![N-[4-(acetylamino)phenyl]-2-[7-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2658570.png)
